molecular formula C23H27N5O3S B15239703 4-(3-(4-(tert-Butyl)phenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide

4-(3-(4-(tert-Butyl)phenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide

Cat. No.: B15239703
M. Wt: 453.6 g/mol
InChI Key: XIXWWOMMVVEKSM-UHFFFAOYSA-N
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Description

4-(3-(4-(tert-Butyl)phenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a phenylureido moiety, and a dimethylpyrimidinyl group attached to a benzenesulfonamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-(tert-Butyl)phenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the tert-butylphenylurea intermediate: This involves the reaction of tert-butyl aniline with an isocyanate derivative under controlled conditions.

    Coupling with dimethylpyrimidine: The intermediate is then reacted with 4,6-dimethylpyrimidine-2-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

    Sulfonamide formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-(tert-Butyl)phenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(3-(4-(tert-Butyl)phenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-(4-(tert-Butyl)phenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor studies, it may act as an agonist or antagonist, modulating receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(4-Methylphenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
  • 4-(3-(4-Ethylphenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
  • 4-(3-(4-Phenylureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide

Uniqueness

The uniqueness of 4-(3-(4-(tert-Butyl)phenyl)ureido)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide lies in its tert-butyl group, which can influence its steric and electronic properties, potentially enhancing its binding affinity and specificity for certain molecular targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H27N5O3S

Molecular Weight

453.6 g/mol

IUPAC Name

1-(4-tert-butylphenyl)-3-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]urea

InChI

InChI=1S/C23H27N5O3S/c1-15-14-16(2)25-21(24-15)28-32(30,31)20-12-10-19(11-13-20)27-22(29)26-18-8-6-17(7-9-18)23(3,4)5/h6-14H,1-5H3,(H,24,25,28)(H2,26,27,29)

InChI Key

XIXWWOMMVVEKSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C(C)(C)C)C

Origin of Product

United States

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